Lithium trifluoromethanesulfonate

Description

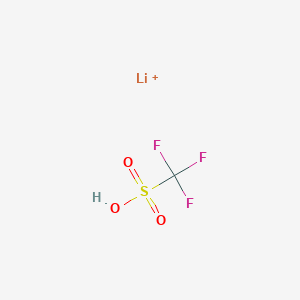

Structure

2D Structure

Propriétés

Numéro CAS |

33454-82-9 |

|---|---|

Formule moléculaire |

CHF3LiO3S |

Poids moléculaire |

157.0 g/mol |

Nom IUPAC |

lithium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

WDGKXRCNMKPDSD-UHFFFAOYSA-N |

SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

SMILES isomérique |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

SMILES canonique |

[Li].C(F)(F)(F)S(=O)(=O)O |

Autres numéros CAS |

33454-82-9 |

Pictogrammes |

Irritant |

Numéros CAS associés |

1493-13-6 (Parent) |

Synonymes |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origine du produit |

United States |

Synthetic Methodologies and Preparation Protocols for Lithium Trifluoromethanesulfonate

Evolution of Synthetic Routes for Lithium Trifluoromethanesulfonate (B1224126) Production

The production of lithium trifluoromethanesulfonate has evolved from straightforward acid-base reactions to more sophisticated methods designed to achieve higher purity and greener processes. Early and common synthetic routes involved the reaction of trifluoromethanesulfonic acid with a lithium source, such as lithium carbonate or lithium hydroxide (B78521). google.comgoogle.com

Another established method involves the reaction of trifluoromethanesulfonyl fluoride (B91410) with an aqueous solution of lithium carbonate or lithium hydroxide. google.com While effective, these conventional methods often present challenges related to purity. For instance, reacting trifluoromethanesulfonic acid with lithium carbonate can lead to residual, unreacted lithium carbonate in the final product, which can negatively impact the conductivity of the electrolyte in battery applications. google.com Similarly, if the reaction between lithium hydroxide and trifluoromethanesulfonyl fluoride is not precisely controlled, an excess of the fluoride can lead to the formation of trifluoromethanesulfonic acid, an impurity that compromises battery stability and performance. google.com These challenges have driven the development of more advanced and controlled synthetic techniques.

Advanced Synthesis Techniques for High Purity this compound

To meet the stringent purity requirements for applications like high-performance batteries, advanced synthesis techniques have been developed. These methods focus on maximizing yield and purity while minimizing byproducts and environmental impact.

A prominent advanced method for synthesizing high-purity this compound involves the direct reaction of trifluoromethanesulfonyl fluoride with lithium hydroxide. This reaction is typically carried out in a controlled environment to ensure complete conversion and prevent the formation of undesirable impurities.

One specific protocol involves charging a stainless steel autoclave with an aqueous solution of lithium hydroxide and calcium oxide. chemicalbook.com The mixture is heated, and trifluoromethanesulfonyl fluoride gas is continuously fed into the reactor to control the reaction pressure. chemicalbook.com The calcium oxide acts as an agent to manage byproducts. This process can yield a high-concentration aqueous solution of this compound with very low levels of fluoride and metallic impurities. chemicalbook.com Controlling the stoichiometry is crucial; an insufficient amount of lithium hydroxide can lead to the presence of trifluoromethanesulfonic acid in the product. google.com The purity of the final product can reach 99.8% with subsequent purification steps like extraction with anhydrous ethanol (B145695). google.com

Table 1: Reaction Parameters for Synthesis via Lithium Hydroxide and Trifluoromethanesulfonyl Fluoride

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Lithium hydroxide (aq.), Trifluoromethanesulfonyl fluoride (gas), Calcium oxide | chemicalbook.com |

| Reactor | 316L Stainless Steel Autoclave | chemicalbook.com |

| Temperature | 85 °C | chemicalbook.com |

| Reaction Time | 3.5 hours (main reaction), 3 hours (holding) | chemicalbook.com |

| Post-treatment | Filtration, Extraction with anhydrous ethanol for purification | google.comchemicalbook.com |

| Potential Impurity | Trifluoromethanesulfonic acid (if LiOH is insufficient) | google.com |

In line with the principles of green chemistry, which aim to reduce waste and hazardous substances, new synthetic routes for this compound have been explored. ucsb.edu These methods prioritize simplified processes, high yields, and minimal pollution. google.com

One innovative green synthesis process avoids the use of traditional solvents by employing reactants that also function as the reaction medium. A patented method describes a two-step process:

An ester compound is first synthesized by reacting a sulfonyl fluoride compound with an alcohol in the presence of anhydrous calcium chloride. google.com

The resulting ester compound is then reacted with an alkali metal hydroxide (like lithium hydroxide) to produce the final alkali metal trifluoromethanesulfonate. google.com

In this approach, the excess ester or alcohol can be easily removed via distillation, simplifying the purification process and avoiding the introduction of new impurities that a separate solvent might bring. google.com The process is characterized by the full reaction of reactants, a simplified workflow, and reduced pollution, culminating in a high-purity product with a yield of over 90%. google.com Such solvent-free or reduced-solvent approaches are crucial for developing more sustainable and cost-effective manufacturing processes. researchgate.net

Crystallization and Structural Characterization of this compound

The solid-state structure of this compound has been determined through X-ray diffraction techniques on both powder samples and single crystals. researchgate.netnih.gov This characterization is essential for understanding the material's physical properties and its behavior as an electrolyte. The compound crystallizes as a white, hygroscopic solid. wikipedia.org

A single-crystal X-ray study confirmed its structure, which consists of lithium cations (Li⁺) and triflate anions (CF₃SO₃⁻). researchgate.net The crystal structure determination from powder diffraction data indicates a monoclinic space group P 1 21/c 1. nih.gov Within the crystal lattice, the triflate anions arrange into double layers where the apolar trifluoromethyl (CF₃) groups are oriented towards each other. researchgate.net The more polar sulfonate (SO₃) groups are positioned to coordinate with the lithium cations, which reside in the interstices between these layers. researchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| Lattice Constant (a) | 10.2432 Å | nih.gov |

| Lattice Constant (b) | 5.0591 Å | nih.gov |

| Lattice Constant (c) | 9.5592 Å | nih.gov |

| Angle (β) | 90.319 ° | nih.gov |

| Formula Units (Z) | 4 | nih.gov |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govnih.gov Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, stability, and conductivity. While polymorphism is a well-documented phenomenon in related materials like ionic cocrystals of other lithium salts, detailed studies identifying distinct polymorphs of pure this compound are not widely reported in the examined literature. nih.govnih.gov

Crystal engineering involves the design and control of crystal structures to achieve desired properties. For this compound, this would entail manipulating crystallization conditions—such as solvent, temperature, and pressure—to selectively produce a specific crystal form. The structural knowledge gained from single-crystal and powder diffraction studies provides the fundamental basis for such engineering efforts. researchgate.netnih.gov The ability to control the crystal structure is highly valuable, as the arrangement of ions in the solid state directly influences ionic mobility and, consequently, the performance of the material as a solid-state electrolyte.

Fundamental Investigations into Ionic Interactions and Solvation Thermodynamics of Lithium Trifluoromethanesulfonate Systems

Solvation Behavior of Lithium Cations and Trifluoromethanesulfonate (B1224126) Anions

The performance of lithium trifluoromethanesulfonate (LiCF3SO3), often referred to as lithium triflate (LiTf), in electrochemical systems is intrinsically linked to the solvation of its constituent ions, the lithium cation (Li⁺) and the trifluoromethanesulfonate anion (CF3SO3⁻). The interactions between these ions and the surrounding solvent molecules dictate crucial electrolyte properties such as ionic conductivity and transference number.

Cation-Solvent Coordination Environments and Solvation Shell Dynamics

The lithium cation, being a small and hard Lewis acid, strongly coordinates with solvent molecules. In common organic carbonate solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), Li⁺ typically exhibits a tetrahedral coordination, forming a primary solvation shell with four solvent molecules. llnl.govarxiv.org Molecular dynamics simulations have shown that even in mixed solvent systems, this tetrahedral arrangement is the most favorable. arxiv.org The specific composition of this solvation shell, however, is influenced by the properties of the solvents. For instance, in EC-DMC mixtures, simulations suggest a preference for Li⁺ to interact with DMC molecules within its first solvation shell, a behavior attributed to the local packing of solvent molecules that can lead to a cancellation of individual molecular dipole moments. arxiv.org

The dynamics of this solvation shell, meaning the rate at which solvent molecules exchange between the primary shell and the bulk solvent, are complex and non-monotonic. nih.gov These dynamics are influenced by several factors including the composition of the solvation shell, the strength of the Li⁺-solvent bond, and the interactions between solvent molecules both within and outside the solvation shell. nih.gov Faster exchange dynamics are generally associated with a less rigid solvation shell, which can impact the mobility of the Li⁺ ion. nih.gov

Anion-Solvent Interactions in this compound Solutions

In some systems, such as those involving bis(3-fluoropropyl)ether (BFPE), molecular modeling has suggested the formation of hydrogen-bonding-like interactions between the anion and the solvent. nih.gov These anion-solvent interactions can influence the electrochemical performance of the electrolyte by, for example, enhancing the Li⁺ cation transfer number. nih.gov

Influence of Solvent Properties on this compound Solvation Phenomena

The properties of the solvent are a determining factor in the solvation of this compound. The Gutmann Donor Number (DN) of a solvent, which quantifies its Lewis basicity, is particularly important. researchgate.net Solvents with high DNs are strong Lewis bases that can effectively solvate the Li⁺ cation. researchgate.net Conversely, solvents with low dielectric constants tend to promote ion-pairing between the cation and anion due to reduced charge screening. nih.gov

The solubility of this compound varies significantly across different solvents. For instance, its solubility follows the order: ethanol (B145695) > dimethyl sulfoxide (B87167) (DMSO) > acetonitrile (B52724) > propylene (B89431) carbonate (PC) > dimethyl carbonate (DMC). escholarship.org This trend highlights the complex interplay of solvent properties, including polarity, dielectric constant, and specific chemical interactions, in determining the extent of salt dissolution and subsequent ion solvation. escholarship.org

Ionic Association and Aggregate Formation in this compound Electrolytes

In solution, this compound does not exist solely as free, fully solvated ions. Depending on the concentration and the nature of the solvent, a significant portion of the ions can associate to form various species, including ion pairs and larger aggregates.

Spectroscopic Identification of Free Ions, Ion Pairs, and Higher Order Aggregates

Spectroscopic techniques are powerful tools for identifying the different ionic species present in an electrolyte. Raman spectroscopy, in particular, has been widely used to study ion association in this compound solutions. deepdyve.comresearchgate.netscilit.com By analyzing the vibrational modes of the trifluoromethanesulfonate anion, it is possible to distinguish between free anions, contact ion pairs (CIPs), and higher-order aggregates. researchgate.net For example, in acetone (B3395972) solutions, a band at 762 cm⁻¹ has been attributed to the presence of CIPs or more complex aggregates. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy can also provide insights into ion pairing by observing changes in the vibrational modes of both the anion and the solvent molecules upon coordination with the lithium cation. uri.edu The splitting of the doubly degenerate SO3 antisymmetric stretching mode of the trifluoromethanesulfonate anion can be used to estimate the relative contributions of anion-cation and anion-solvent interactions. deepdyve.com

Concentration-Dependent Ionic Speciation of this compound

The extent of ionic association is highly dependent on the salt concentration. researchgate.net At low concentrations, the salt is typically fully dissociated into free ions. As the concentration increases, the formation of ion pairs becomes more prevalent. researchgate.net In some systems, further increases in concentration can lead to the formation of higher-order aggregates, such as triple ions (e.g., [Li2(CF3SO3)]⁺ and [Li(CF3SO3)2]⁻). researchgate.net

Studies on lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in polyethylene (B3416737) glycol dimethyl ether (PEGdm) have shown that at concentrations above 0.5 M, the relative mobilities of the cation and anion converge, suggesting that charge transport is increasingly carried by charged triplets. researchgate.net Molecular dynamics simulations of LiTFSI in ionic liquids have also revealed the formation of ion clusters, denoted as [Li[anion]x]⁽¹⁻ˣ⁾⁻, which become more compact as the salt concentration increases. dtu.dknih.govdtu.dk This trend of increasing aggregation with concentration is a general feature of this compound and related lithium salt electrolytes. researchgate.netosti.gov

Impact of Polymer Architecture and Chain Length on Ionic Association in this compound Complexes

The architecture of polymer hosts plays a critical role in dictating the nature and extent of ionic association in polymer electrolytes containing this compound (LiCF₃SO₃). Manipulating the polymer structure, from linear chains to more complex architectures like grafted brushes and block copolymers, offers a powerful strategy to control ion transport properties.

One key objective of architectural design is to suppress the crystallization of the polymer, particularly the formation of crystalline complexes between poly(ethylene oxide) (PEO) and lithium triflate, which impede ionic conductivity. acs.orgfigshare.comresearchgate.net Densely grafted PEO brushes on a poly(hydroxylstyrene) (PHOS) backbone have been shown to effectively inhibit this crystallization. acs.orgfigshare.comresearchgate.net This architectural approach leads to enhanced ionic conductivities, reaching values around 6 x 10⁻⁵ S/cm at 333 K for an [EO]:[Li⁺] ratio of 8:1, which are comparable to or even exceed those of traditional linear PEO electrolytes, while also offering improved mechanical stability. acs.orgresearchgate.net Branched polymer architectures, in general, tend to improve ionic conductivity compared to their linear counterparts by increasing free volume and enhancing segmental dynamics. slideshare.net

Altering the length of alkyl side chains in polyether electrolytes provides another lever to tune electrolyte properties. frontiersin.orgnih.govresearchgate.net Studies have shown a clear trade-off:

Salt Dissociability: Decreases with longer, more non-polar alkyl side chains. frontiersin.orgnih.gov

Segmental Mobility: Increases due to an internal plasticizing effect from longer side chains. frontiersin.orgnih.gov

Lithium-Ion Transference Number (tLi+): Increases with longer side chains, which create steric hindrance that more effectively impedes the transport of the bulkier triflate anion compared to the smaller lithium cation. frontiersin.orgnih.gov

This interplay results in an optimal side-chain length for maximizing lithium-ion conductivity. For example, in one study, a polyether with a four-carbon alkyl side chain (m=4) exhibited the highest ionic conductivity, suggesting the best balance between these competing factors. nih.govresearchgate.net

Table 1: Impact of Polymer Architecture on Ionic Conductivity

| Polymer Architecture | Key Findings | Typical Ionic Conductivity | Reference |

|---|---|---|---|

| Densely Grafted PEO Brushes (PHOS-g-PEO) | Suppresses crystallization of PEO-LiTf complexes, improving mechanical stability and ionic conductivity. | ~6 × 10⁻⁵ S/cm at 333 K ([EO]:[Li⁺] = 8:1) | acs.orgresearchgate.net |

| Linear PEO | Ion diffusion and conductivity decrease as chain length increases, eventually saturating. | Dependent on chain length and temperature. | nih.gov |

| Polyethers with Alkyl Side Chains | Side chain length dictates a balance between salt dissociability, segmental mobility, and Li⁺ transference number. An optimal length exists for maximizing conductivity. | 3.02 × 10⁻⁶ S cm⁻¹ at 70°C (for m=4 side chain) | frontiersin.orgnih.gov |

Computational Chemistry Approaches to this compound Interactions

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules, providing fundamental insights into the interactions governing this compound systems. youtube.com DFT calculations are instrumental in determining the binding energies between the lithium cation (Li⁺), the trifluoromethanesulfonate anion (CF₃SO₃⁻), and the surrounding solvent or polymer molecules. rsc.org These calculated energies are crucial for understanding solvation preferences, the stability of ion pairs and aggregates, and the energy barriers for ion transport.

A primary application of DFT is to probe the cation-anion interaction by calculating the ion-pair dissociation energy. rsc.org This helps to quantify the strength of the bond between Li⁺ and the triflate anion. The choice of DFT functional and basis set is critical for obtaining results that accurately match experimental data. cnr.it By benchmarking various functionals against higher-accuracy methods, researchers can select the most appropriate computational approach for these systems. rsc.org

DFT is also used to explore the competitive binding of different species to the lithium cation. For example, calculations can determine the binding energies of Li⁺ with polymer ether oxygens versus the oxygen atoms of the triflate anion. This information helps to predict the most stable coordination structures. researchgate.net Studies have shown that a strong local tetrahedral order involving four coordinating atoms (from either the polymer or the anion) around the Li⁺ ion is often the most favorable configuration. researchgate.net The calculated binding energies for Li⁺ complexation are typically negative, indicating that the solvation process is exothermic and spontaneous. researchgate.net

Furthermore, DFT calculations can elucidate the interaction between the electrolyte components and electrode surfaces. By modeling the binding energy between solvent or polymer molecules and a lithium metal slab, DFT can help predict the composition and stability of the solid electrolyte interphase (SEI), a critical component for battery performance. researchgate.net For instance, the interaction energy between polyoxymethylene (POM) and a Li-110 slab has been calculated to understand the formation mechanism of protective layers on the lithium metal surface. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of electrolyte systems, enabling the study of complex processes like solvation, ion transport, and the evolution of structural motifs over time. acs.orgdiva-portal.org By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations can bridge the gap between static quantum chemical calculations and macroscopic experimental observations.

A key focus of MD simulations in the context of this compound is to characterize the solvation structure around the Li⁺ ion. Simulations can provide detailed information on the coordination number (the number of nearest neighbors) and the distribution of coordinating species (polymer ether oxygens vs. triflate anions) in the first solvation shell of the lithium ion. mdpi.comresearchgate.net For example, in pyrrolidinium-based ionic liquids with lithium salts, simulations have found that each Li⁺ cation is coordinated by an average of 4.1 oxygen atoms from surrounding anions. acs.orgnih.gov As the salt concentration increases, the sharing of anions between multiple Li⁺ cations becomes more prevalent, leading to the formation of clusters and a decrease in ion diffusivity. mdpi.comacs.orgnih.gov

MD simulations are particularly powerful for elucidating the mechanisms of ion transport. They can track the trajectories of individual ions, allowing for the direct observation and quantification of different transport pathways. In polymer electrolytes, three primary transport mechanisms for Li⁺ have been identified through MD simulations:

Intra-chain hopping: Li⁺ moves between coordination sites along a single polymer chain.

Inter-chain hopping: Li⁺ jumps from a site on one polymer chain to a site on another chain.

Co-diffusion: Li⁺ moves together with the segment of the polymer chain to which it is coordinated.

Simulations have shown that the relative contribution of these mechanisms depends on factors like salt concentration and polymer type. mdpi.com The plasticizing effect of additives, such as ionic liquids, can be studied by observing their impact on the dynamics of the polymer chains, which in turn enhances the motion of the attached lithium ions. arxiv.orgnih.gov By computing transport coefficients like diffusion coefficients and ionic conductivity from the simulation trajectories, MD provides quantitative predictions that can be directly compared with experimental data, offering a robust method for validating force fields and understanding the molecular origins of macroscopic transport properties. acs.orgresearchgate.net

Ion Transport Mechanisms in Lithium Trifluoromethanesulfonate Based Electrolyte Systems

Solid Electrolyte Interphase (SEI) Formation and Its Electrochemical Implications

The solid electrolyte interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. researchgate.netescholarship.orgchemrxiv.org Its composition and stability are critical for the long-term performance and safety of the battery.

Mechanistic Understanding of Solid Electrolyte Interphase Layer Evolution from Lithium Trifluoromethanesulfonate (B1224126) Electrolytes

The formation of the SEI is a complex process involving the reduction of electrolyte components, including the lithium salt and solvents. researchgate.netescholarship.orgchemrxiv.org While the provided search results offer a general understanding of SEI formation, specific mechanistic details for lithium trifluoromethanesulfonate are not extensively covered. However, it is understood that the trifluoromethanesulfonate anion participates in the SEI formation. The decomposition products of the anion contribute to the inorganic components of the SEI. The evolution of the SEI is a dynamic process, with its composition and morphology changing over repeated cycling. arxiv.org Advanced characterization techniques and simulations are being used to gain a deeper mechanistic understanding of these processes. researchgate.net

Impact of this compound on Solid Electrolyte Interphase Composition and Stability

The choice of lithium salt has a profound impact on the composition and stability of the SEI. The trifluoromethanesulfonate anion from LiCF₃SO₃ is known to decompose and contribute to the formation of SEI components. The presence of fluorine-containing species, such as LiF, in the SEI is generally considered beneficial as it can enhance the passivation properties of the layer. nih.gov The stability of the SEI is crucial, as a stable SEI can prevent continuous electrolyte decomposition and minimize capacity loss. mdpi.com Studies have shown that the anion of the lithium salt plays a crucial role in the stability of the electrolyte and the formation of the SEI layer. mdpi.com The thermal and chemical stability of LiTFSI, a related salt, suggests that trifluoromethanesulfonate-based electrolytes can form robust SEI layers. mdpi.com The composition of the SEI will also include organic components derived from the reduction of the solvent molecules in the electrolyte. nih.gov

Ion Solvation and Transport in Highly Concentrated and Non-Aqueous this compound Electrolytes

In highly concentrated electrolytes, the interactions between ions and solvent molecules differ significantly from those in dilute solutions, leading to unique transport properties.

Solvate Ionic Liquids (SILs) Derived from this compound

Solvate ionic liquids (SILs) are a class of ionic liquids formed by the coordination of a lithium salt with a solvent, typically an oligoether like triglyme (B29127) (G3) or tetraglyme (B29129) (G4). nih.govrsc.org In these systems, the lithium cation and the solvent molecule form a complex cation, and the anion is the counter-ion. nih.gov

This compound can form SILs, although they are classified as "poor" SILs compared to those formed with anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻). mdpi.com This is because the trifluoromethanesulfonate anion is more coordinating than the TFSI⁻ anion, leading to more significant ion pairing with the lithium cation. mdpi.com In a [(G3)₁Li][CF₃SO₃] system, there is substantial competition between the glyme and the trifluoromethanesulfonate anions for coordination with the lithium ion. mdpi.com Molecular dynamics simulations show that even in these "poor" SILs, the fundamental characteristics of a SIL, such as the chelation of the lithium ion by the glyme, are present. mdpi.comrsc.org The structure and properties of these SILs at electrified interfaces are crucial for their application in batteries. osti.gov

The table below details the compounds mentioned in this article.

Ligand Exchange Dynamics and Complex Cation Formation in Diluted Solvate Ionic Liquids

Molecular dynamics simulations and spectroscopic studies have been instrumental in elucidating the structural and dynamic characteristics of these systems. In mixtures of this compound and glymes, such as triglyme (G3), the lithium cations are solvated by the ether oxygens of the glyme molecules. However, the strength of this solvation is in direct competition with the electrostatic attraction between the lithium cation and the triflate anion.

Research indicates that the LiTf-glyme system is often classified as a "poor" solvate ionic liquid. This is attributed to the significant competition between the glyme and the triflate anion for coordination sites around the lithium ion, which leads to a substantial amount of ion pairing. This contrasts with systems containing anions with lower coordinating ability, where the formation of stable, discrete solvate cations is more favorable.

The formation of complex cations in these diluted SILs is not static. Instead, it is a dynamic process characterized by the continuous exchange of ligands in the lithium ion's primary coordination shell. This ligand exchange involves both the glyme molecules and the triflate anions. The rate and mechanism of this exchange are critical for ion transport, as they dictate whether the lithium ion moves primarily through a vehicular mechanism (as part of a stable solvated complex) or through a structural diffusion mechanism (hopping between coordination sites).

Computational studies have provided insights into the coordination environment of the lithium ion in these systems. The coordination number of Li⁺ with the oxygen atoms of the glyme and the triflate anion varies depending on the concentration and the specific glyme used.

The dynamic nature of these systems means that a variety of solvated species and ion aggregates coexist in equilibrium. The equilibrium is sensitive to factors such as temperature and salt concentration. An increase in temperature generally leads to faster ligand exchange rates and can shift the equilibrium towards less associated species.

Detailed Research Findings

Recent computational and spectroscopic analyses of solvate ionic liquids containing this compound and triglyme have provided a more granular understanding of the complex cation formation. These studies highlight the competitive nature of the solvation process.

One key finding is the significant role of the triflate anion in the coordination sphere of the lithium ion, even in the presence of a chelating solvent like triglyme. This leads to a higher prevalence of contact ion pairs (CIPs) and aggregates compared to systems with less coordinating anions. The formation of stable, long-lived solvate cations is consequently hindered.

Molecular dynamics simulations have shown that in a triglyme-lithium trifluoromethanesulfonate system, there is a dynamic equilibrium between different coordination states. This includes lithium ions coordinated by one or more glyme molecules, as well as those simultaneously coordinated by both glyme and triflate anions.

The table below summarizes the typical coordination environments and the qualitative ligand exchange dynamics in a diluted this compound-triglyme solvate ionic liquid system.

| Coordinated Species | Coordination Number of Li⁺ (Typical) | Ligand Exchange Dynamics | Predominant Species |

| Triglyme (G3) | 1-2 | Dynamic | [Li(G3)]⁺, [Li(G3)(TfO)] |

| Trifluoromethanesulfonate (TfO⁻) | 1-2 | Dynamic | Contact Ion Pairs (CIPs), Aggregates |

The following table presents a more detailed view of the complex cations and their characteristics as inferred from various research findings.

| Complex Cation/Aggregate | Description | Implied Stability | Role in Ion Transport |

| [Li(G3)]⁺ | Lithium ion chelated by a single triglyme molecule. | Moderate | Contributes to vehicular transport. |

| [Li(G3)₂]⁺ | Lithium ion chelated by two triglyme molecules. | Lower (steric hindrance) | Less significant contribution. |

| [Li(G3)(TfO)] | A neutral contact ion pair where the lithium ion is coordinated by both a triglyme molecule and a triflate anion. | High | Hinders efficient Li⁺ transport. |

| [Li₂(G3)(TfO)₂] | An example of a larger aggregate. | Varies | Contributes to increased viscosity and lower conductivity. |

The ligand exchange dynamics in these systems are characterized by a rapid exchange of both glyme and triflate ligands around the lithium cation. This is a consequence of the comparable binding energies of the Li⁺-glyme and Li⁺-TfO⁻ interactions. The dynamic nature of these interactions is a key feature that distinguishes "poor" from "good" solvate ionic liquids, where the latter exhibit more stable and well-defined solvate cations.

Catalytic and Synthetic Applications of Lithium Trifluoromethanesulfonate in Organic Chemistry

Lithium Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst in Organic Reactions

Lithium trifluoromethanesulfonate is widely recognized for its function as a Lewis acid catalyst in a variety of organic reactions. The lithium cation (Li⁺) acts as the Lewis acidic center, capable of activating substrates and facilitating a range of chemical transformations. This catalytic activity is often enhanced by the non-coordinating nature of the trifluoromethanesulfonate (triflate) anion, which does not interfere with the catalytic cycle.

Catalytic Roles in Specific Organic Transformations

The catalytic prowess of this compound is evident in several key organic reactions, including substitution reactions and the Friedländer synthesis.

Substitution Reactions

This compound has been shown to effectively catalyze nucleophilic substitution reactions. For instance, it promotes the acetylation of alcohols and the diacetylation of aldehydes under mild and neutral conditions. nih.gov In these reactions, a variety of alcohols and aldehydes react with acetic anhydride (B1165640) in the presence of a catalytic amount of LiOTf to yield the corresponding esters and 1,1-diacetates in good to excellent yields. nih.gov A significant advantage of this method is its compatibility with sensitive functional groups, such as ethers, which remain intact during the reaction. nih.gov

The triflate anion itself can also participate as a nucleophile in certain substitution reactions. nih.govacs.org While generally considered a non-nucleophilic anion, there are instances where it can compete with other nucleophiles to form triflate esters, particularly when other reaction pathways are kinetically or thermodynamically less favorable. nih.gov

| Reactant Type | Reagent | Product | Catalyst | Yield | Reference |

| Alcohols | Acetic Anhydride | Esters | LiOTf | Good to Excellent | nih.gov |

| Aldehydes | Acetic Anhydride | 1,1-Diacetates | LiOTf | Good to Excellent | nih.gov |

Friedländer Synthesis

The Friedländer synthesis, a classic method for the preparation of quinolines, involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.org This reaction can be catalyzed by various acids, including Lewis acids. wikipedia.org While direct catalysis by this compound in the Friedländer synthesis is not extensively documented in readily available literature, its role as a Lewis acid suggests its potential to facilitate this transformation by activating the carbonyl group of the 2-aminoaryl aldehyde or ketone, thereby promoting the initial condensation step with the methylene compound. The use of other metal triflates, such as scandium triflate, has been reported to catalyze Friedel-Crafts reactions, a related class of acid-catalyzed transformations. researchgate.net

Utilization of this compound in the Preparation of Advanced Materials and Specialty Chemicals

Beyond its catalytic applications, this compound serves as a key precursor and component in the synthesis of various advanced materials and specialty chemicals. Its high ionic conductivity and electrochemical stability make it particularly valuable in the field of materials science.

Role in the Synthesis of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. This compound plays a crucial role in the synthesis of triflate-based ionic liquids. nih.govresearchgate.net

One common method involves the metathesis reaction where a halide salt of a large organic cation is reacted with this compound, resulting in the desired ionic liquid and a lithium halide precipitate. nih.gov Additionally, direct alkylation of organic bases with alkyl triflates, which can be synthesized from triflic acid, offers a halide-free route to high-purity triflate ionic liquids. nih.govresearchgate.net These triflate-containing ionic liquids are valuable in various applications, including as media for organic reactions and as electrolytes in electrochemical devices. nih.govrsc.org

Facilitation of Fluorinated Compound Synthesis

The synthesis of fluorinated compounds is of great interest due to the unique properties that fluorine atoms impart to organic molecules, such as increased metabolic stability and altered electronic properties. This compound can be utilized in the synthesis of fluorinated compounds, primarily through the introduction of the trifluoromethylsulfonyl group or by acting as a component in fluorination reactions.

While the direct use of LiOTf as a fluorinating agent is not its primary application, the triflate anion itself is a source of fluorine. More significantly, this compound is a precursor for the synthesis of other triflate-containing reagents. For instance, triflic anhydride, a powerful electrophilic triflating agent, can be prepared from triflic acid, for which this compound can be a starting material. chemicalbook.comgoogle.com Triflic anhydride is then used to synthesize a wide array of organic triflates, which are versatile intermediates in organic synthesis.

Furthermore, in some instances, the triflate anion from this compound can act as a nucleophile, leading to the formation of triflate esters, which are themselves valuable fluorinated compounds or precursors to other fluorinated molecules. nih.gov

Prospective Research Avenues and Emerging Concepts in Lithium Trifluoromethanesulfonate Science

Design and Development of Next-Generation Lithium Trifluoromethanesulfonate-Based Electrolyte Formulations

The quest for safer, more efficient, and longer-lasting lithium-ion batteries has spurred intensive research into novel electrolyte formulations, with lithium trifluoromethanesulfonate (B1224126) and its derivatives playing a crucial role. While traditional electrolytes based on lithium hexafluorophosphate (B91526) (LiPF₆) suffer from limitations like moisture sensitivity and poor thermal stability, researchers are designing next-generation systems to overcome these challenges. nih.gov

A key area of development is the creation of advanced electrolyte salts derived from the triflate anion structure. For instance, modifying the trifluoromethanesulfonate anion has led to salts like lithium bis(trifluoromethane)sulfonimide (LiTFSI), which offers improved water tolerance compared to LiPF₆. However, LiTFSI can cause corrosion of the aluminum current collector at higher voltages. nih.gov To address this, novel salts such as lithium cyano(trifluoromethanesulfonyl)imide (LiCTFSI) have been proposed. An electrolyte using LiCTFSI demonstrated high performance and moisture tolerance, enabling a LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathode to achieve a high specific capacity and excellent cycle life even with significant moisture content, thereby potentially reducing manufacturing costs associated with dry rooms. nih.gov

Another promising avenue is the development of solid-state electrolytes, which can enhance battery safety by replacing flammable liquid electrolytes. scitechdaily.com this compound is used in the synthesis of solid polymer electrolytes (SPEs), often in combination with polymers like polyethylene (B3416737) oxide. sigmaaldrich.com A new class of materials, single-ion-conducting polyelectrolytes (SICPs), aims to improve upon traditional SPEs. In these systems, the trifluoromethanesulfonate-related anionic group is covalently bonded to the polymer backbone, allowing only the lithium cations to move. acs.org This design minimizes concentration polarization and improves the battery's long-term stability and performance. acs.org

The use of artificial intelligence and machine learning is also accelerating the discovery of new electrolyte materials. Researchers have utilized these tools to identify promising functional salts, such as lithium trifluoromethanesulfinate (LiSO₂CF₃), which has shown potential for extending the lifespan of lithium-ion batteries to tens of thousands of cycles by enabling a method to replenish lost lithium in aged cells. bestmag.co.uk

Table 1: Performance of Next-Generation Electrolytes This table presents a comparison of performance metrics for different lithium salt-based electrolytes.

| Electrolyte Salt | Solvent/Matrix | Key Performance Metric | Cell Configuration | Source |

| 2.0 M LiCTFSI | Propylene (B89431) Carbonate (PC) / Fluoroethylene Carbonate (FEC) | 77.8% capacity retention after 500 cycles | NCM811 | |

| Commercial LiPF₆ | - | 52.7% capacity retention after 100 cycles at 60 °C | NCM811 | |

| LiSO₂CF₃ (for Li replenishment) | - | 96.0% capacity retention after 11,818 cycles | Commercial Graphite (B72142) | |

| SICP with (Trifluoromethane)sulfonylimide | Poly(ethylene glycol) (PEG) linker | Enables operation of Li metal anode in solid-state batteries | Lab-scale Li-metal cells | acs.org |

Advanced Theoretical and Experimental Methodologies for Comprehensive Characterization of this compound Systems

To accelerate the design of new materials based on this compound, scientists are employing sophisticated theoretical and experimental techniques. These methods provide fundamental insights into the structural and dynamic properties that govern performance, particularly in electrolyte applications.

Computer simulations using atomistic models have become an indispensable tool. wisc.edu These simulations allow researchers to study the interactions between lithium ions, triflate anions, and solvent molecules at the molecular level. By calculating properties such as ion conductivity and diffusion coefficients, scientists can screen potential electrolyte candidates and understand why chemically similar salts, like this compound (LiOTf) and lithium bis(trifluoromethane)sulfonimide (LiTFSI), exhibit different performance characteristics in batteries. wisc.edu

A novel approach for designing better solid ion conductors involves analyzing the vibrational properties, or phonons, of the material's crystal lattice. scitechdaily.com Researchers have found a correlation between the vibrational frequencies within the crystal structure and the mobility of lithium ions. By understanding how these vibrations inhibit ion migration, it becomes possible to design new materials with enhanced conductivity. This methodology provides a design principle for tuning the lattice structure, for example through chemical substitution, to optimize ion flow while maintaining stability against the battery's electrodes. scitechdaily.com

On the experimental side, advanced diffraction techniques are crucial for determining the precise atomic arrangement in these materials. The crystal structure of this compound, for example, was determined from X-ray powder diffraction data using advanced computational methods like entropy maximization and likelihood ranking. nih.gov This detailed structural information is vital for understanding the material's properties and for validating theoretical models.

Table 2: Crystallographic Data for this compound (LiCF₃SO₃) This table summarizes the crystal structure data for this compound as determined by X-ray powder diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 10.2432 Å |

| b | 5.0591 Å |

| c | 9.5592 Å |

| β | 90.319 ° |

| Z (Formula units per cell) | 4 |

| Data sourced from PubChem and a 1992 study in the Journal of Solid State Chemistry. nih.gov |

Novel Catalytic Applications and Mechanistic Insights for this compound in Organic Synthesis

Beyond its role in energy storage, this compound is emerging as a highly effective and versatile Lewis acid catalyst in organic synthesis. acs.orgsigmaaldrich.com It offers a milder and safer alternative to other catalysts, such as lithium perchlorate, for promoting a variety of chemical transformations. epa.gov

One of the key applications of LiOTf is in cycloaddition reactions, such as the Diels-Alder reaction. epa.gov The lithium cation acts as a Lewis acid, activating the dienophile and accelerating the reaction rate. Its effectiveness has been demonstrated to be comparable to that of the more hazardous lithium perchlorate. epa.gov

LiOTf has also proven to be an excellent and recyclable catalyst for the acetylation of alcohols and the diacetylation of aldehydes using acetic anhydride (B1165640). acs.orgacs.org This method is highly efficient, proceeds under mild and essentially neutral reaction conditions at room temperature, and demonstrates high chemoselectivity. acs.org A significant advantage is that sensitive functional groups can survive the reaction conditions, which is a challenge with many traditional acidic or basic catalysts. acs.orgacs.org The catalyst can be easily recovered and reused with minimal loss of activity, making the process more sustainable. acs.org

The catalytic activity of LiOTf is attributed to the Lewis acidity of the lithium ion, which coordinates to the carbonyl oxygen of the acetic anhydride, making it more susceptible to nucleophilic attack by the alcohol. This mechanism allows for the efficient formation of esters and 1,1-diacetates, which are important intermediates in many synthetic pathways. acs.org

Table 3: Catalytic Applications of this compound (LiOTf) This table outlines the use of LiOTf as a catalyst in key organic reactions.

| Reaction Type | Substrates | Reagent | Conditions | Outcome | Source |

| Acetylation | Alcohols | Acetic Anhydride | Room Temperature, Neutral | High yields of corresponding esters | acs.org |

| Diacetylation | Aldehydes | Acetic Anhydride | Room Temperature, Neutral | High yields of corresponding 1,1-diacetates | acs.orgacs.org |

| Diels-Alder Cycloaddition | Dienes and Dienophiles | - | - | Promotes cycloaddition as a Lewis acid | epa.gov |

Strategic Integration of this compound in Future Energy Conversion and Storage Technologies

The strategic integration of this compound and its derivatives is central to the development of future energy storage technologies beyond the current generation of lithium-ion batteries. researchgate.net While research into non-lithium systems like sodium-ion or zinc-ion batteries is growing, significant efforts are also focused on creating step-change improvements in lithium-based technologies. researchgate.netyoutube.com

A major goal is the realization of all-solid-state lithium-metal batteries (LiMBs), which promise higher energy density and improved safety. acs.org LiOTf is a key component in developing composite and polymer electrolytes for these batteries. chemicalbook.comsigmaaldrich.com Research focuses on designing solid electrolytes that combine the ionic conductivity of salts like LiOTf with the mechanical and electrochemical stability of polymer or ceramic matrices. chemicalbook.comacs.org The development of single-ion-conducting polyelectrolytes, where the triflate-like anion is fixed to a polymer chain, represents a sophisticated strategy to enable the safe use of high-energy lithium metal anodes. acs.org

Furthermore, innovative concepts aim to dramatically extend the operational life of existing battery technologies. One such concept involves using triflate-related compounds like lithium trifluoromethanesulfinate (LiSO₂CF₃) as part of a system to inject fresh lithium into aged batteries, thereby restoring capacity lost over time. bestmag.co.uk This approach, facilitated by machine learning for material discovery, could lead to batteries that sustain high performance for many thousands of charge-discharge cycles, far exceeding current standards. bestmag.co.uk

As the world transitions toward greater reliance on renewable energy sources, the need for efficient, long-duration energy storage becomes paramount. youtube.comyoutube.com While lithium-ion technology currently dominates, its cost and performance limitations for grid-scale applications are driving innovation. youtube.com Advanced electrolyte systems incorporating robust and stable salts like this compound and its next-generation variants are critical for developing batteries that are not only powerful and long-lasting but also cost-effective and safe enough for widespread deployment in vehicles, electronics, and grid infrastructure. nih.govscitechdaily.com

Q & A

Q. How can lithium trifluoromethanesulfonate (LiCF₃SO₃) be synthesized and characterized for polymer electrolyte applications?

- Methodological Answer : LiCF₃SO₃ is typically synthesized via neutralization of trifluoromethanesulfonic acid with lithium hydroxide. For example, LiOH is reacted with CF₃SO₃H in aqueous solution, followed by solvent evaporation and recrystallization . Characterization involves:

- Nuclear Magnetic Resonance (NMR) : Verify purity and absence of residual solvents.

- X-ray Diffraction (XRD) : Confirm crystalline structure and phase homogeneity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >300°C) .

- Ion Chromatography : Ensure low halide impurity levels (<10 ppm) for electrochemical applications .

Q. What safety protocols are critical when handling LiCF₃SO₃ in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct experiments in a fume hood with ≥100 ft/min face velocity to mitigate inhalation risks .

- Moisture Control : Store in a desiccator or under inert gas (argon) due to hygroscopicity .

- Spill Management : Neutralize residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does LiCF₃SO₃ influence phase transitions in block copolymer systems, and what analytical techniques are used to study this?

- Methodological Answer : LiCF₃SO₃ alters phase behavior in polymers like PEO-b-PMA by forming Li⁺-PEO complexes, increasing the PEO volume fraction (ΦPEO). Key techniques include:

- Small-Angle X-ray Scattering (SAXS) : Fit data using the paracrystal model to determine hexagonal lattice constants (a) and cylinder radii (R). For example, at ΦPEO = 0.23, a hexagonal-to-body-centered cubic (b.c.c.) transition occurs .

- Differential Scanning Calorimetry (DSC) : Measure glass transition (Tg) and melting points (~423°C) to correlate with SAXS-derived phase diagrams .

- Variable-Temperature SAXS : Couple with thermal stages to track dynamic nanostructural changes during heating/cooling cycles .

Q. What mechanisms govern Li⁺ ion transport in LiCF₃SO₃-based polymer electrolytes, and how do they compare to other lithium salts?

- Methodological Answer :

- Impedance Spectroscopy : Calculate ionic conductivity (σ) via Nyquist plots. LiCF₃SO₃ typically shows σ ~10⁻⁴ S/cm at 25°C in PEO, lower than LiTFSI due to stronger ion-pairing .

- Pulsed-Field Gradient NMR : Measure Li⁺ diffusion coefficients (DLi) to distinguish bulk vs. interfacial transport .

- Comparative Studies : Design electrolytes with LiCF₃SO₃, LiClO₄, and LiTFSI to assess cation transference numbers (e.g., LiCF₃SO₃ has t+ ~0.2–0.3) .

Q. How can researchers resolve contradictions in phase transition data for LiCF₃SO₃-polymer systems?

- Methodological Answer : Discrepancies often arise from varying salt concentrations (fLi) or processing conditions. Strategies include:

- Controlled Hydration : Standardize sample drying (e.g., vacuum drying at 80°C for 24 hours) to minimize moisture-induced phase variability .

- Cross-Validation : Combine SAXS (nanostructure) with Raman spectroscopy (ion coordination) to reconcile structural and chemical data .

- Statistical Analysis : Use error-weighted fitting in SAXS models to account for paracrystal distortion factors (a’) and improve reproducibility .

Q. What is the role of LiCF₃SO₃ in lithium-sulfur (Li-S) battery research, and how can its performance be optimized?

- Methodological Answer :

- Electrolyte Formulation : Prepare 1M LiCF₃SO₃ in dioxolane/dimethoxyethane (DOL/DME) with LiNO₃ additive to suppress polysulfide shuttling .

- Electrochemical Testing : Use galvanostatic cycling (0.1–2C rates) to evaluate capacity retention. LiCF₃SO₃-based cells typically show ~800 mAh/g initial capacity but degrade faster than LiTFSI due to corrosion .

- Post-Mortem Analysis : Analyze lithium anode surfaces via XPS to detect LiF-rich SEI layers formed from CF₃SO₃⁻ decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.